molecular formula C9H9N3O3 B2892645 1-(5-Nitro-1h-benzimidazol-2-yl)ethanol CAS No. 20033-95-8

1-(5-Nitro-1h-benzimidazol-2-yl)ethanol

Cat. No.: B2892645
CAS No.: 20033-95-8
M. Wt: 207.189
InChI Key: IVFGODDNHJTTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitro-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is a derivative of benzimidazole, a bicyclic heterocyclic compound known for its diverse biological activities . The compound features a nitro group at the 5-position and an ethanol group at the 2-position of the benzimidazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-(5-Nitro-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:

The unique combination of the nitro and ethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-nitro-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-5,13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGODDNHJTTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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